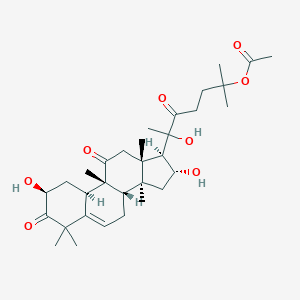
5-Butyl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Butyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H11N3S . It has a molecular weight of 157.24 g/mol . The compound is solid in physical form .
Synthesis Analysis
A new thiadiazole derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-COOH) was synthesized and used to modify the chitosan through amide linkages .Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for the compound is 1S/C6H11N3S/c1-2-3-4-5-8-9-6 (7)10-5/h2-4H2,1H3, (H2,7,9) .Chemical Reactions Analysis
1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Physical and Chemical Properties Analysis
The compound has a melting point range of 192 - 194°C . It has a topological polar surface area of 80 Ų and a complexity of 99 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Antimicrobial Activity
5-Butyl-1,3,4-thiadiazol-2-amine and its derivatives demonstrate promising antimicrobial activity. Malik and Patel (2017) synthesized 1,3,5-triazine derivatives incorporating 5-benzyl-1,3,4-thiadiazol-2-amine, which exhibited significant in vitro activity against both Gram-positive and Gram-negative bacteria strains. The effectiveness of these compounds was quantified using a micro-dilution procedure, with some derivatives showing excellent activity against a range of microorganisms Malik & Patel, 2017.
Synthesis Improvement and Chemical Analysis
Efforts to improve the synthesis methods of this compound derivatives have been made. Erdogan (2018) utilized ultrasound to enhance the synthesis efficiency of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This approach not only increased the reaction efficiency but also allowed for a detailed computational study via density functional theory (DFT) calculations to understand the reactions and species involved Erdogan, 2018.
Novel Synthesis Approaches
Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives through a one-pot reaction. This method avoids using toxic additives and proceeds through three steps, ultimately forming the corresponding 2-amino-1,3,4-thiadiazole. The structures of the synthesized compounds were confirmed using mass spectrometry, IR, and NMR spectroscopies, showcasing a breakthrough in the synthesis process of such derivatives Kokovina et al., 2021.
Crystal Structure Analysis
Wawrzycka-Gorczyca et al. (2011) conducted an in-depth analysis of the crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine. The study detailed the crystallographic parameters and established the intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular structure and interactions of such compounds Wawrzycka-Gorczyca et al., 2011.
Mécanisme D'action
Target of Action
5-Butyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative . Thiadiazole derivatives have been found to possess a wide range of therapeutic activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Some thiadiazole derivatives have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.
Result of Action
It is known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
One study has found that a thiadiazole derivative inhibits the corrosion of brass in sea water samples , suggesting that environmental factors can indeed influence the action of thiadiazole derivatives.
Safety and Hazards
The safety information for 5-Butyl-1,3,4-thiadiazol-2-amine indicates that it has a GHS07 pictogram with a signal word of 'Warning’ . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Propriétés
IUPAC Name |
5-butyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPWERUANCLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364629 | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-54-3 | |
| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)




